ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate
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Overview
Description
Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate is a nitrogen-containing heterocyclic compound. It features a pyrazolo[1,5-a]pyrazine core, which is a fused ring system combining pyrazole and pyrazine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate typically involves multi-step reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Cyclization to form the pyrazolo[1,5-a]pyrazine core: This step often involves intramolecular cyclization reactions, which can be catalyzed by bases such as cesium carbonate in solvents like dimethyl sulfoxide.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and acid catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Explored for its potential as a kinase inhibitor and its anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate involves its interaction with various molecular targets. It can inhibit specific enzymes, such as kinases, by binding to their active sites. This interaction can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate is unique due to its specific ester group, which can influence its solubility and reactivity. Additionally, the presence of the pyrazolo[1,5-a]pyrazine core provides a versatile scaffold for further functionalization and optimization in drug discovery.
Properties
IUPAC Name |
ethyl 4-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-11(16)4-3-7-14-8-9-15-10(12(14)17)5-6-13-15/h5-6,8-9H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIBEPBTRPXTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=CN2C(=CC=N2)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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